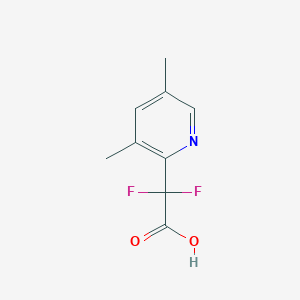![molecular formula C11H12BrN3O B15240507 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, the formation of 3-bromoimidazo[1,2-a]pyridines can be achieved in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cyclization Reactions: Reagents like TBHP and solvents such as ethyl acetate are used.
Major Products:
- Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
- Cyclization reactions can produce various fused heterocyclic compounds.
科学的研究の応用
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Intermediates: It is employed in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
作用機序
The exact mechanism of action for 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, imidazo[1,2-a]pyridines are known to act on various biological targets, including kinases and G-protein-coupled receptors .
類似化合物との比較
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the morpholine ring.
6-Bromoimidazo[1,2-a]pyridine: Another brominated derivative with different substitution patterns.
Uniqueness: 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is unique due to the presence of both the brominated imidazo[1,2-a]pyridine core and the morpholine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C11H12BrN3O |
|---|---|
分子量 |
282.14 g/mol |
IUPAC名 |
4-(6-bromoimidazo[1,2-a]pyridin-3-yl)morpholine |
InChI |
InChI=1S/C11H12BrN3O/c12-9-1-2-10-13-7-11(15(10)8-9)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2 |
InChIキー |
ICPOMELTPNZWCM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CN=C3N2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)
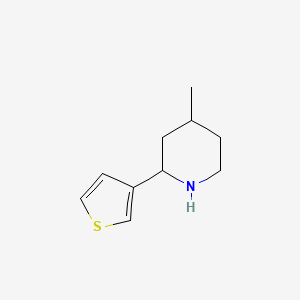

![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)
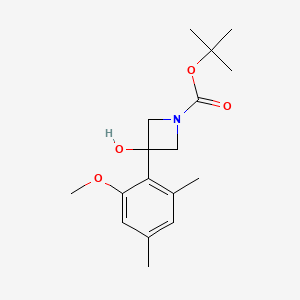
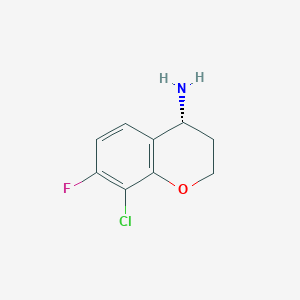

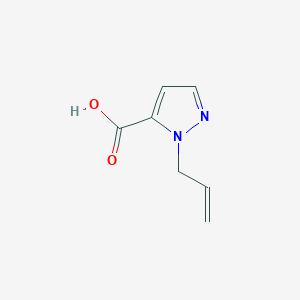
![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)
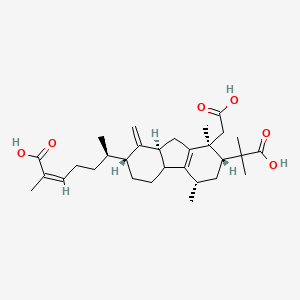
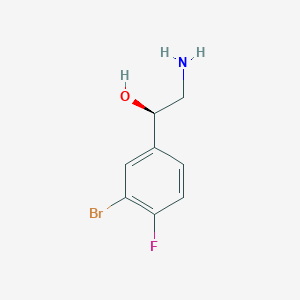
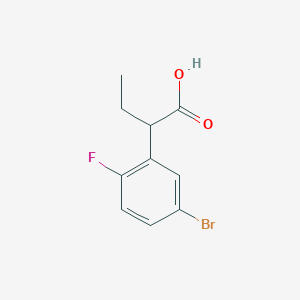
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
